(4-Bromophenyl)(9-bromo-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(9-bromo-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds . The reaction conditions often involve palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(9-bromo-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
(4-Bromophenyl)(9-bromo-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for (4-Bromophenyl)(9-bromo-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of enzyme activities and receptor binding, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)[9-chloro-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone
- 4-Bromobiphenyl
Uniqueness
(4-Bromophenyl)(9-bromo-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H14Br2N2O2S |
---|---|
Molecular Weight |
518.2g/mol |
IUPAC Name |
(4-bromophenyl)-(9-bromo-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone |
InChI |
InChI=1S/C21H14Br2N2O2S/c22-13-5-3-12(4-6-13)20(26)21-25-17(11-16(24-25)19-2-1-9-28-19)15-10-14(23)7-8-18(15)27-21/h1-10,17,21H,11H2 |
InChI Key |
ZXZZGCAVSWWECY-UHFFFAOYSA-N |
SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CS4)C(=O)C5=CC=C(C=C5)Br |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CS4)C(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.